Hex-2-ynyl 3,5-dinitrobenzoate
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Overview
Description
Hex-2-ynyl 3,5-dinitrobenzoate is an organic compound characterized by the presence of a hex-2-ynyl group attached to a 3,5-dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hex-2-ynyl 3,5-dinitrobenzoate typically involves the esterification of hex-2-yn-1-ol with 3,5-dinitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the 3,5-dinitrobenzoic acid to its corresponding acyl chloride, which then reacts with hex-2-yn-1-ol to form the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction rates and yields while adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Hex-2-ynyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hex-2-ynyl 3,5-diaminobenzoate.
Substitution: Formation of various esters or amides depending on the nucleophile used
Scientific Research Applications
Hex-2-ynyl 3,5-dinitrobenzoate has several applications in scientific research:
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
Hex-2-ynyl 3,5-dinitrobenzoate can be compared with other similar compounds such as:
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Uniqueness: The alkyne group allows for additional functionalization and modification, making it a versatile compound for various chemical transformations .
Comparison with Similar Compounds
- Ethyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- Benzimidazolium 3,5-dinitrobenzoate
Properties
CAS No. |
91803-12-2 |
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Molecular Formula |
C13H12N2O6 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
hex-2-ynyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H12N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-3,6H2,1H3 |
InChI Key |
QZVNBFWAMKHIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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